2-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
Description
The compound 2-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide belongs to the acylhydrazone class, characterized by a furan-3-carbohydrazide backbone and a 4-(methylsulfanyl)benzylidene substituent. Its synthesis typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-methylfuran-3-carbohydrazide under reflux in ethanol, yielding a stable Schiff base . The presence of the methylsulfanyl (SCH₃) group at the para position of the phenyl ring and the methyl group on the furan ring distinguishes it structurally and electronically from related derivatives.
Properties
IUPAC Name |
2-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-13(7-8-18-10)14(17)16-15-9-11-3-5-12(19-2)6-4-11/h3-9H,1-2H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDAXWPDJLMZLL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated furan derivatives
Scientific Research Applications
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.
Medicine: Explored as a potential therapeutic agent due to its biological activities. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemicals. Its reactivity and versatility make it a valuable compound in industrial research and development.
Mechanism of Action
The mechanism of action of 2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. Similarly, its anticancer activity may be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Electronic and Functional Properties
- Methylsulfanyl vs. Theoretical studies on similar 4-(methylsulfanyl)phenyl derivatives indicate enhanced nonlinear optical (NLO) properties due to extended π-conjugation and polarizable substituents .
- Biological and Chemical Applications: Corrosion Inhibition: Sulfonohydrazide derivatives (e.g., MBSH and MpTSH) exhibit corrosion inhibition via adsorption on metal surfaces. The target compound’s SCH₃ group may similarly facilitate adsorption in acidic media . Antimicrobial Activity: Hydroxy-substituted analogs (e.g., L1) show moderate bioactivity, suggesting that the target compound’s SCH₃ group could modulate lipophilicity and membrane penetration .
Thermal and Stability Profiles
- Thermal Stability : While melting points are unreported for the target compound, L1 has a melting point of 183°C, attributed to intermolecular hydrogen bonding. The SCH₃ group’s bulkiness may reduce crystallinity but enhance thermal stability in the target compound .
Biological Activity
2-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide, with the CAS number 304906-25-0, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C14H14N2O2S, and it exhibits a molar mass of 274.34 g/mol. This article delves into its biological activity, synthesizing information from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2S |
| Molar Mass | 274.34 g/mol |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.29 ± 0.46 (Predicted) |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to furan derivatives, particularly in the context of SARS-CoV-2. A study reported that similar furan-based compounds exhibited significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values as low as 1.55 μM . While specific data on this compound is limited, its structural similarities suggest potential antiviral properties.
Antifungal Activity
Furan derivatives have also been explored for their antifungal properties. A related study identified novel β-keto-enol pyrazolic compounds with potent antifungal activity, indicating that modifications in furan structures can lead to enhanced biological efficacy . The incorporation of methylsulfanyl and hydrazide functionalities in this compound may contribute to similar antifungal effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the methylsulfanyl group and the furan moiety in this compound suggests that these structural features could be critical for its biological interactions. For instance, modifications in the phenyl rings or the hydrazide linkage could significantly alter its potency against specific biological targets.
Study on Similar Compounds
In a comparative study, several furan derivatives were synthesized and evaluated for their biological activities against various pathogens. Compounds with similar structures to this compound showed promising results in inhibiting microbial growth and viral replication, indicating a potential pathway for further research into this specific compound's efficacy.
Cytotoxicity Assessment
Cytotoxicity is an essential factor when evaluating new compounds for therapeutic use. In studies assessing related furan compounds, low cytotoxicity was observed with CC50 values exceeding 100 μM in various cell lines . While direct cytotoxicity data for this compound is not available, its structural characteristics may predict a favorable safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
